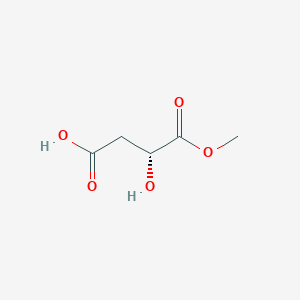
2,4-二甲基-1H-吡咯
描述
2,4-Dimethyl-1H-pyrrole is a substituted pyrrole . It is a colorless or pale yellow liquid and can be used as a pharmaceutical intermediate .
Synthesis Analysis
2,4-Dimethyl-1H-pyrrole can be synthesized using ethyl acetoacetate as a starting material . There are also studies on the synthesis, molecular structure, and spectral analyses of related compounds .Molecular Structure Analysis
The molecular formula of 2,4-Dimethyl-1H-pyrrole is C6H9N . More detailed molecular structure information can be found in the references .Chemical Reactions Analysis
The basicity of 2,4-Dimethyl-1H-pyrrole has been evaluated from UV spectral data . Its photodecomposition on irradiation has been reported to afford H2, CH4, C2H6, and polymeric products .Physical And Chemical Properties Analysis
2,4-Dimethyl-1H-pyrrole is a liquid at room temperature . Its boiling point is between 165-167 °C , and it has a density of 0.924 g/mL at 25 °C .科学研究应用
Organic Synthesis
2,4-Dimethylpyrrole is a substituted pyrrole and can be used as a building block in the synthesis of various organic compounds . It can be used as a starting material in various reactions, providing a way to introduce the pyrrole ring into more complex molecules .
Dye Synthesis
2,4-Dimethylpyrrole can be used in the synthesis of boron dipyrromethene (BODIPY) dyes . These dyes are known for their high fluorescence quantum yields, good photostability, and tunable absorption and emission wavelengths, making them useful in various applications such as biological imaging and organic light-emitting diodes (OLEDs) .
Photodecomposition Studies
The compound has been used in studies investigating its photodecomposition . When irradiated, it has been reported to produce hydrogen, methane, ethane, and polymeric products . This could have implications for understanding the behavior of such compounds in environmental contexts or when used in photo-sensitive applications .
Material Science
In material science, 2,4-Dimethylpyrrole could potentially be used in the development of new materials. For instance, its derivatives could be used in the creation of conductive polymers, which have applications in electronics and energy storage .
Medicinal Chemistry
While specific applications of 2,4-Dimethylpyrrole in medicinal chemistry are not mentioned in the sources, pyrrole derivatives in general are known to possess various biological activities. Therefore, 2,4-Dimethylpyrrole could potentially serve as a precursor for the synthesis of bioactive compounds in pharmaceutical research .
Analytical Chemistry
In analytical chemistry, 2,4-Dimethylpyrrole could potentially be used as a standard or reagent due to its well-characterized properties .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 2,4-Dimethylpyrrole is porphobilinogen deaminase , an enzyme involved in the biosynthesis of tetrapyrroles . This enzyme plays a crucial role in the heme biosynthesis pathway, which is essential for various biological processes.
Mode of Action
2,4-Dimethylpyrrole acts as a potent inhibitor of porphobilinogen deaminase . By inhibiting this enzyme, it disrupts the normal heme biosynthesis pathway, leading to various biochemical changes in the cell.
Pharmacokinetics
Its physical properties such as its density (0924 g/mL at 25 °C) and boiling point (165-167 °C) suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 2,4-Dimethylpyrrole can be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored in a dark place . Additionally, its action and efficacy may be influenced by the pH and temperature of its environment.
属性
IUPAC Name |
2,4-dimethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMQGGZCLEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211551 | |
| Record name | 2,4-Dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1H-pyrrole | |
CAS RN |
625-82-1 | |
| Record name | 2,4-Dimethylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-1H-PYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNQ49M599X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 2,4-dimethyl-1H-pyrrole moiety contribute to the biological activity of compounds like Sunitinib?
A1: Research suggests that the 2,4-dimethyl-1H-pyrrole moiety, often found in conjunction with an indolin-2-one core, plays a vital role in binding to the active site of tyrosine kinases. [, ] Specifically, these moieties likely engage in crucial interactions with amino acid residues within the ATP-binding pocket, leading to kinase inhibition. []
Q2: What is the impact of halogenation on the 5-position of the indolin-2-one ring in compounds containing the 2,4-dimethyl-1H-pyrrole scaffold?
A2: Studies investigating derivatives with a 5-bromo-7-azaindolin-2-one core, alongside the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrated potent antitumor activity. [] This suggests that halogenation at the 5-position can significantly enhance the compound's potency, potentially through influencing binding affinity or pharmacokinetic properties. []
Q3: Can modifications to the carboxamide side chain of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives alter their activity?
A3: Yes, modifying the carboxamide side chain with various basic and weakly basic groups has been shown to impact both antitumor properties and pharmaceutical properties like solubility and protein binding. [] For example, introducing a 2-diethylaminoethyl group led to the development of Sunitinib, highlighting the importance of side chain optimization. []
Q4: What is known about the metabolism of drugs containing the 2,4-dimethyl-1H-pyrrole moiety?
A4: Studies on (Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) revealed that it undergoes hepatic oxidation, primarily mediated by CYP1A1 and CYP1A2 enzymes, leading to the formation of hydroxyindolinone metabolites. [] Interestingly, TSU-68 exhibited autoinductive properties, increasing its own metabolism upon repeated administration. [, ]
Q5: Does the presence of the 2,4-dimethyl-1H-pyrrole group influence the bioavailability of these drugs?
A5: While the research doesn't directly address the specific impact of the 2,4-dimethyl-1H-pyrrole group on bioavailability, modifications to the carboxamide side chain have been shown to significantly influence this property. [] This suggests that optimizing the overall molecular structure, including this moiety, can be crucial for achieving desirable pharmacokinetic profiles.
Q6: What evidence supports the anticancer activity of compounds incorporating the 2,4-dimethyl-1H-pyrrole scaffold?
A6: In vitro studies demonstrated the ability of 5-bromo-7-azaindolin-2-one derivatives, containing the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, to inhibit the growth of various cancer cell lines, including HepG2, A549, and Skov-3. [] Some derivatives exhibited superior potency compared to the known tyrosine kinase inhibitor Sunitinib. []
Q7: Has the in vivo efficacy of these compounds been evaluated?
A7: Yes, TSU-68 effectively inhibited liver metastasis in a mouse model of colon cancer. [] Notably, the compound demonstrated an ability to modulate the tumor microenvironment, suggesting an additional mechanism for its anticancer activity. []
Q8: What analytical techniques are commonly employed for characterizing compounds containing the 2,4-dimethyl-1H-pyrrole moiety?
A8: Researchers rely on a combination of spectroscopic techniques for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ] Additionally, X-ray diffraction studies have been instrumental in elucidating the crystal structures of these compounds and their salts, providing valuable insights into their solid-state properties. [, , , ]
Q9: Have any specific analytical methods been developed to quantify these compounds in biological matrices?
A9: Yes, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the specific and sensitive quantification of Sunitinib in serum. [] This method overcomes challenges associated with light-induced isomerization of the drug, allowing for accurate measurement of its pharmacokinetic profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



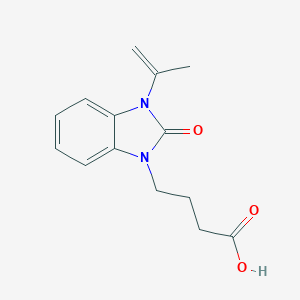

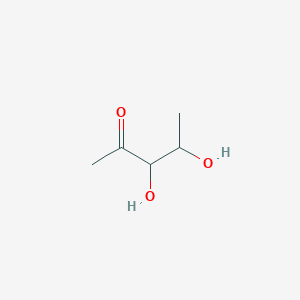
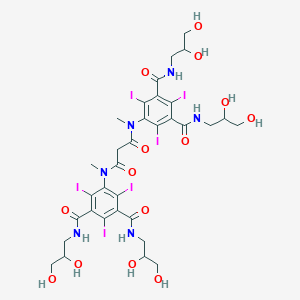

![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)


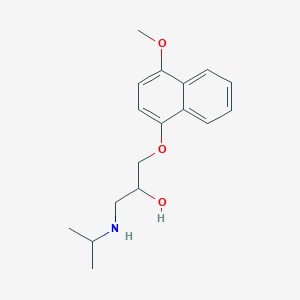


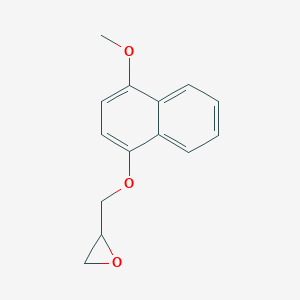
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
